molecular formula C10H10Ni 10* B073246 Bis(cyclopentadienyl)nickel(II) CAS No. 1271-28-9

Bis(cyclopentadienyl)nickel(II)

Cat. No. B073246
CAS RN: 1271-28-9
M. Wt: 190.9 g/mol
InChI Key: LAXIOTUSRGRRNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bis(cyclopentadienyl)nickel(II) can be synthesized through various methods, including the direct reaction of nickel salts with cyclopentadienyl magnesium bromide. One study highlighted the catalytic effect of bis(cyclopentadienyl)nickel(II) on improving the hydrogenation-dehydrogenation of the Mg-MgH2 system, showcasing its decomposition into metallic nickel during the process and its excellent catalytic effects on hydrogen absorption-desorption temperatures (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of bis(cyclopentadienyl)nickel(II) complexes has been extensively studied through X-ray crystallography and spectroscopic methods. These studies reveal that the nickel center typically adopts a sandwich structure with the cyclopentadienyl rings in a parallel orientation. The nickel atom is often in a pseudo-tetrahedral geometry surrounded by the cyclopentadienyl anions.

Chemical Reactions and Properties

Bis(cyclopentadienyl)nickel(II) participates in various chemical reactions, including catalytic processes and the formation of novel complexes through reactions with other organic and inorganic ligands. It demonstrates a significant role in facilitating hydrogen absorption-desorption in magnesium hydride systems, thereby enhancing their potential for hydrogen storage applications (Kumar et al., 2017).

Scientific Research Applications

Catalytic Applications

Bis(cyclopentadienyl)nickel(II) has been identified as a highly effective precursor for nickel catalysts, notably enhancing hydrogen absorption-desorption in the Mg-MgH2 system. Its decomposition into metallic nickel during ball milling with MgH2 results in a homogeneously doped surface that significantly lowers the temperatures required for hydrogen absorption and desorption (Kumar et al., 2017).

Material Synthesis and Characterization

Bis(cyclopentadienyl)nickel has been proposed as a source material for the metalorganic chemical vapor deposition of nickel oxide films. These films exhibit a transparent, NaCl-type crystal structure of NiO with specific optical properties (Yeh & Matsumura, 1997).

Nanoparticle Synthesis

[Bis(salicylidene)nickel(II)] has been used as a precursor in the synthesis of nickel sulfides nanoparticles. These nanoparticles, characterized through various spectroscopic methods, exhibit magnetic properties that may be attributed to their size (Salavati‐Niasari, Davar, & Mazaheri, 2009).

Organic Synthesis

Bis(1,5-cyclooctadiene)nickel has shown effectiveness in hydroarylation reactions with arylboron compounds, leading to the selective synthesis of multisubstituted arylalkenes and aryldienes (Shirakawa, Takahashi, Tsuchimoto, & Kawakami, 2001).

Polymer Stabilization

Nickel compounds, including bis(tributyl phosphine)nickel-(II)chloride and cyclopentadienyl(triphenyl phosphine)nickel(II)chloride, have been explored for their stabilizing effects on the oxidative photo-degradation of cis-1,4-poly(butadiene), potentially acting through mechanisms such as ultraviolet screening and radical trapping (Lala & Rabek, 1981).

Future Directions

Bis(cyclopentadienyl)nickel(II) has potential applications in the field of proton reduction electrocatalysis . It may also be used as a Ni precursor for the atomic layer deposition (ALD) of NiO/carbon nanotubes hybrids .

properties

IUPAC Name

cyclopenta-1,3-diene;nickel(2+)
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InChI

InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
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InChI Key

KZPXREABEBSAQM-UHFFFAOYSA-N
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Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni+2]
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Molecular Formula

C10H10Ni
Record name NICKELOCENE
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Molecular Weight

188.88 g/mol
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Physical Description

Nickelocene is a dark liquid in an 8-10% solution in toluene. Insoluble in water. (NTP, 1992), Dark liquid in an 8-10% solution in toluene; [CAMEO] Dark green crystals; [Hawley]
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Record name Nickel biscyclopentadiene
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Flash Point

39 °F (8-10% solution in toluene) (NTP, 1992), 39 °F (8-10% solution in toluene)
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Solubility

Insoluble (<1 mg/ml at 75 °F) (NTP, 1992)
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Product Name

Nickelocene

CAS RN

1271-28-9
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Record name Bis(η5-2,4-cyclopentadien-1-yl)nickel
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Melting Point

340 to 343 °F (NTP, 1992)
Record name NICKELOCENE
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Synthesis routes and methods

Procedure details

29.4 g of nickel powder are suspended in 400 ml of dimethoxyethane and admixed while stirring with 27.3 ml of bromine. The mixture is stirred for 1 hour and the solvent is removed in an oil pump vacuum. The brown residue obtained is taken up in 400 ml of diethylamine while cooling in ice and admixed with 98 ml of freshly distilled cyclopentadiene. The suspension becomes green. After stirring for 12 hours at room temperature, residual solvent is removed in an oil pump vacuum and the product is isolated by Soxhlet extraction with 700 ml of petroleum ether.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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